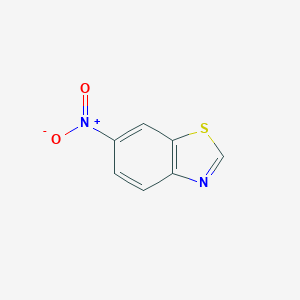

6-Nitrobenzothiazole

Overview

Description

Synthesis Analysis

The synthesis of 6-Nitrobenzothiazole and its derivatives involves condensation reactions, microwave irradiation techniques, and the use of catalysts to achieve desired substituents on the benzothiazole ring. For instance, Racané et al. (2006) described the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which involved the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to amino derivatives (Racané et al., 2006). Furthermore, Njoya et al. (2003) reported the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation, which is a rapid and efficient method (Njoya et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Nitrobenzothiazole and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. The structure of these compounds is characterized by the presence of a nitro group and other substituents that influence their chemical behavior and interactions. For example, the crystal structure of a novel 2-Amino-6-nitrobenzothiazole complex was reported by Boyineni et al. (2013), demonstrating several short interactions such as π–π, Van der Waals, and hydrogen bonding, which contribute to its stability and reactivity (Boyineni et al., 2013).

Chemical Reactions and Properties

6-Nitrobenzothiazole undergoes various chemical reactions, including cyclocondensation, alkylation, and reactions with different reagents leading to a wide array of derivatives with diverse properties. These reactions are crucial for the synthesis of pharmacologically relevant derivatives and for the exploration of their potential applications. For instance, the reaction between 6-nitrobenzothiazole and methoxide ion in dimethyl sulphoxide–methanol mixtures leads to the formation of open anion 2-methoxymethyleneamino-5-nitrobenzenethiolate, as described by Bartoli et al. (1975), highlighting the compound's reactivity and potential for further derivatization (Bartoli et al., 1975).

Scientific Research Applications

Field

This application falls under the field of Chemical Synthesis .

Application

6-Nitrobenzothiazole may be used in the preparation of 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole, via alkaline hydrolysis .

Results

The results or outcomes obtained from this application are the production of 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole .

Acetylcholinesterase Inhibitors

Field

This application is in the field of Medicinal Chemistry and Neurodegenerative Disorder Research .

Application

A library of 2-amino-6-nitrobenzothiazole-derived hydrazones was evaluated as inhibitors of Acetylcholinesterase (AChE), an important target for the treatment of neurodegenerative disorders .

Method

The compounds were tested against AChE with IC 50 values in the nanomolar to micromolar range. One compound, N′- (5-chloro-2-oxoindolin-3-ylidene)-2- (6-nitrobenzothiazol-2-ylamino)acetohydrazide, showed strong inhibitory activity against AChE .

Results

The compound mentioned above inhibited AChE with an IC 50 value of 0.0035 ± 0.005 µM, which was found to be 0.6-fold active compared to donepezil and 6.43-fold stronger compared to tacrine .

Food Additive

Field

This application is in the field of Food Science and Technology .

Application

Benzothiazole, which is a parent compound of 6-Nitrobenzothiazole, occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor .

Results

The use of Benzothiazole as a food additive contributes to the flavor profile of certain food products .

Dye for Arsenic Detection

Field

This application is in the field of Analytical Chemistry .

Application

A benzothiazole derivative is suggested as a dye for arsenic detection .

Results

The use of a benzothiazole derivative as a dye allows for the visual detection of arsenic .

Antimicrobial Agents for Biofilm Eradication

Field

This application is in the field of Medicinal Chemistry and Microbiology .

Application

The synthesis and biological activity of several novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the eradication of biofilm-forming Gram-negative and Gram-positive pathogens is described .

Method

Nitazoxanide (NTZ), nitrofurantoin, and furazolidone are commercial antimicrobials which were used as models to show how structural modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .

Results

It is of particular interest in this regard that the introduction of a chloro substituent at the 5-position of NTZ (analog 1b) resulted in marked activity enhancement, as did the replacement of the 2-acetoxy substituent in the latter compound with a basic amine group (analog 7b) .

Dyes and Nonlinear Optics

Field

This application is in the field of Material Science and Optics .

Application

Benzothiazole, which is a parent compound of 6-Nitrobenzothiazole, has numerous applications in dyes such as thioflavin . This ring is also a potential component in nonlinear optics (NLO) .

Results

The use of a benzothiazole derivative as a dye allows for the visual detection of certain substances . In nonlinear optics, benzothiazole derivatives could potentially be used to manipulate the properties of light .

Safety And Hazards

properties

IUPAC Name |

6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUFBCVWKTWKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183636 | |

| Record name | 6-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrobenzothiazole | |

CAS RN |

2942-06-5 | |

| Record name | 6-Nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2942-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC88LFV9C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

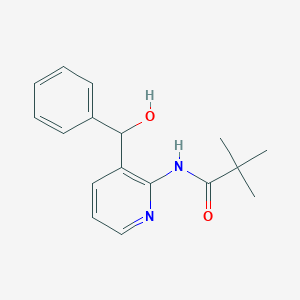

Synthesis routes and methods I

Procedure details

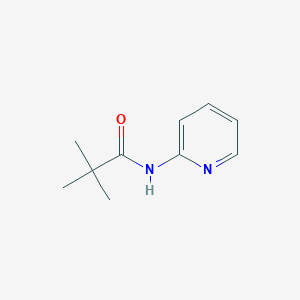

Synthesis routes and methods II

Procedure details

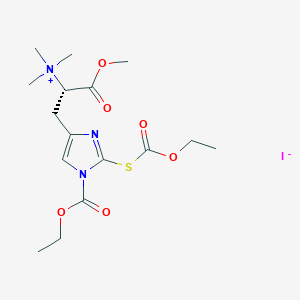

Synthesis routes and methods III

Procedure details

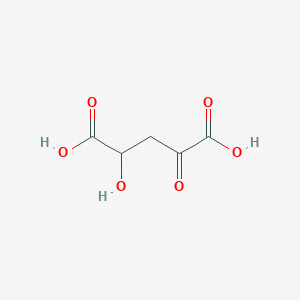

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)